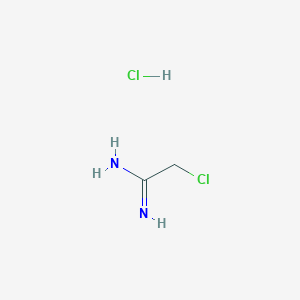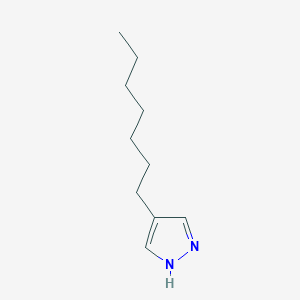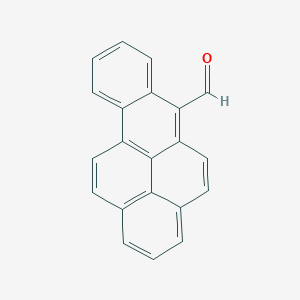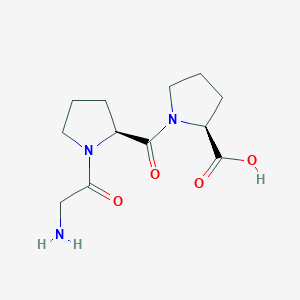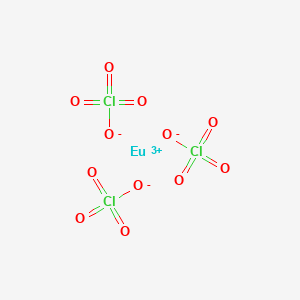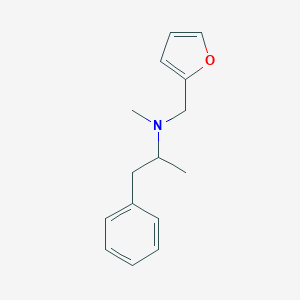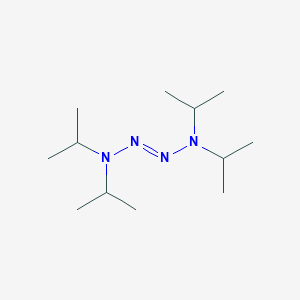
2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- is a chemical compound that belongs to the class of tetrazene derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including materials science, pharmaceuticals, and explosives.
Mécanisme D'action
The mechanism of action of 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- is not fully understood. However, it is believed to act by inducing DNA damage and inhibiting cell proliferation. In addition, it has been shown to induce apoptosis, which is a process of programmed cell death.
Effets Biochimiques Et Physiologiques
2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that it can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to determine its safety and efficacy in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- is its potential as a high-energy density material, which makes it suitable for use in explosives and propellants. In addition, its anticancer properties make it a promising candidate for the development of new cancer therapies. However, its potential toxicity and safety concerns limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)-. One direction is the development of new high-energy density materials based on this compound. Another direction is the investigation of its potential as a drug delivery system for cancer therapies. In addition, further studies are needed to determine its safety and efficacy in vivo and to explore its potential applications in other fields, such as photochemistry and materials science.
Conclusion:
In conclusion, 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy in vivo and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- can be achieved through different methods, including the reaction of tetrazene with isopropyl iodide in the presence of sodium hydride. Another method involves the reaction of tetrazene with isopropyl alcohol in the presence of sulfuric acid. The yield of the synthesis process depends on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- has been extensively studied for its potential applications in various fields. In materials science, it has been used as a precursor for the synthesis of high-energy density materials, such as explosives and propellants. In pharmaceuticals, it has been investigated for its potential as an anticancer agent and as a drug delivery system. In addition, it has been studied for its potential applications in the field of photochemistry, where it can be used as a photosensitizer.
Propriétés
Numéro CAS |
13304-31-9 |
|---|---|
Nom du produit |
2-Tetrazene, 1,1,4,4-tetrakis(1-methylethyl)- |
Formule moléculaire |
C12H28N4 |
Poids moléculaire |
228.38 g/mol |
Nom IUPAC |
N-[(E)-[di(propan-2-yl)amino]diazenyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C12H28N4/c1-9(2)15(10(3)4)13-14-16(11(5)6)12(7)8/h9-12H,1-8H3/b14-13+ |
Clé InChI |
ZNDMWJNPHFHXFT-BUHFOSPRSA-N |
SMILES isomérique |
CC(C)N(C(C)C)/N=N/N(C(C)C)C(C)C |
SMILES |
CC(C)N(C(C)C)N=NN(C(C)C)C(C)C |
SMILES canonique |
CC(C)N(C(C)C)N=NN(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



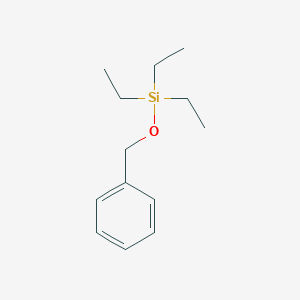
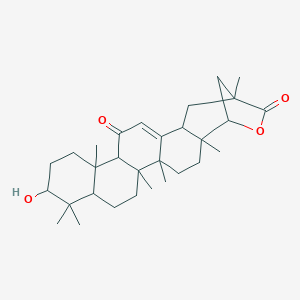
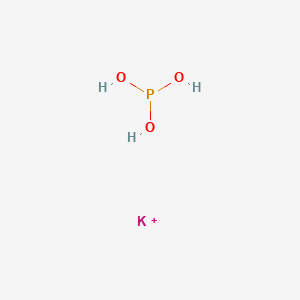
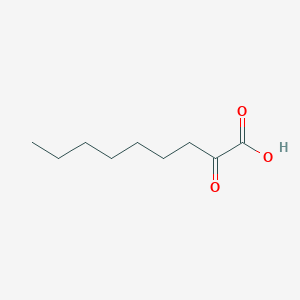
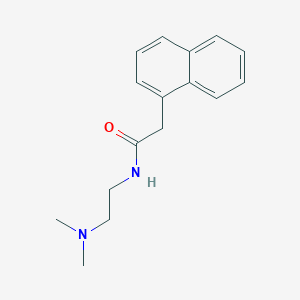
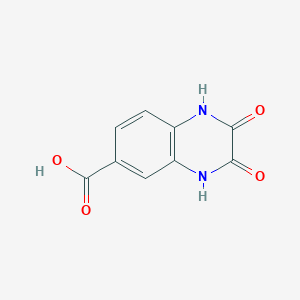
![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)
![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)
